molecular formula C16H13BrO2 B3117983 (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 22966-28-5

(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3117983
CAS No.: 22966-28-5
M. Wt: 317.18 g/mol
InChI Key: YKKLGUWECWKQPJ-JXMROGBWSA-N
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Description

(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13BrO2 and its molecular weight is 317.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Physical Properties

  • Molecular Structure Analysis : The compound exhibits interesting structural features, such as specific dihedral angles between phenyl groups and torsion angles indicating its spatial configuration. This is essential in understanding the compound's physical properties and potential interactions with other molecules (Butcher et al., 2007).

Optoelectronic and Semiconductor Applications

  • Nonlinear Optical Properties : The compound, along with similar chalcone derivatives, has been studied for its nonlinear optical (NLO) properties. These properties are significant for applications in optoelectronics and semiconductor devices. The compound's ability to facilitate electron transfer integral values suggests its potential as an n-type material in organic semiconductor devices (Shkir et al., 2019).

Crystallography and Material Science

  • Crystal Structure and Material Stability : Investigations into the crystal structure of this compound and related derivatives have revealed insights into the stability and molecular packing of these materials. Such studies are crucial for the development of new materials with specific structural and stability requirements (Fun et al., 2008).

Theoretical and Computational Chemistry

  • Density Functional Theory (DFT) Studies : DFT calculations have been performed on this compound to understand its geometric parameters, vibrational frequencies, and electronic properties. This theoretical approach aids in predicting the compound's behavior in various conditions and potential applications (Öner et al., 2017).

Biological and Antimicrobial Studies

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of similar compounds. Understanding the antimicrobial activity is crucial for potential applications in medicine and pharmacology (Sadgir et al., 2020).

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKLGUWECWKQPJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194978
Record name (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-28-5
Record name (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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